molecular formula C23H18FN3O B451298 N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide

Cat. No.: B451298
M. Wt: 371.4g/mol
InChI Key: QWJNZKIDCKKVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide typically involves the following steps:

    Formation of 1,3-diphenyl-1H-pyrazole: This can be achieved through the condensation of phenylhydrazine with acetophenone, followed by cyclization.

    Introduction of the Fluorobenzamide Moiety: The 1,3-diphenyl-1H-pyrazole is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazole or benzamide rings.

Scientific Research Applications

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound has potential as a probe for studying biological processes, particularly those involving pyrazole derivatives.

    Medicine: Due to its structural similarity to other bioactive pyrazole derivatives, it may have potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other pyrazole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rimonabant: A pyrazole derivative used as an anti-obesity drug.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core.

    Fezolamine: An antidepressant with a pyrazole structure.

Uniqueness

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C23H18FN3O

Molecular Weight

371.4g/mol

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C23H18FN3O/c24-20-11-7-10-18(14-20)23(28)25-15-19-16-27(21-12-5-2-6-13-21)26-22(19)17-8-3-1-4-9-17/h1-14,16H,15H2,(H,25,28)

InChI Key

QWJNZKIDCKKVTR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.